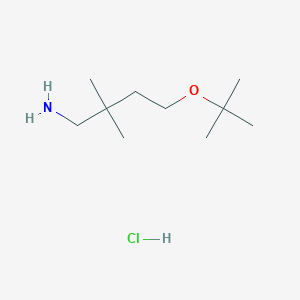

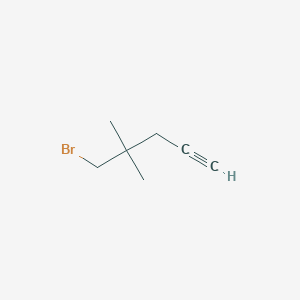

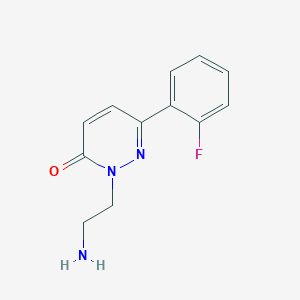

![molecular formula C8H13F2N3 B1492331 {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 2097978-14-6](/img/structure/B1492331.png)

{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine

Overview

Description

The compound “{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” is a chemical compound with a pyrazole ring. The pyrazole ring has a difluoromethyl group and a methyl group attached to it . This motif is important to the agrochemical industry .

Synthesis Analysis

The synthesis of this compound involves difluoromethylation processes based on X–CF2H bond formation . A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring with a difluoromethyl group and a methyl group attached to it .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Scientific Research Applications

{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds and as a ligand in coordination chemistry. It has also been used as a catalyst in the synthesis of polymers and as a probe in fluorescence imaging. In addition, it has been used to study the structure-activity relationships of various biological processes.

Mechanism of Action

Target of Action

The primary target of {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine is the mitochondrial respiratory chain enzyme complex II, also known as succinate dehydrogenase (SDH) . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .

Mode of Action

This compound interacts with its target, SDH, by forming hydrogen bonds with the hydroxyl groups of TYR58 and TRP173 on SDH . This interaction inhibits the normal function of SDH, disrupting the citric acid cycle and the electron transport chain .

Biochemical Pathways

The inhibition of SDH by this compound affects the citric acid cycle and the electron transport chain, two crucial biochemical pathways in cellular respiration . The disruption of these pathways leads to a decrease in ATP production, affecting various downstream processes that rely on ATP for energy .

Pharmacokinetics

The compound’s interaction with sdh suggests that it may be absorbed and distributed to cells with high metabolic activity, where sdh is abundant . The impact of these ADME properties on the compound’s bioavailability remains to be determined.

Result of Action

The result of the action of this compound is the inhibition of SDH, leading to a disruption of the citric acid cycle and the electron transport chain . This disruption decreases ATP production, which can affect various cellular processes that rely on ATP for energy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and stability . .

Advantages and Limitations for Lab Experiments

The advantages of using {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine in laboratory experiments include its low cost, high reactivity, and versatility. It is also relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water and its effects on biochemical and physiological processes are not yet fully understood.

Future Directions

There are a number of potential future directions for {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine. For example, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could be conducted to explore its potential applications in drug delivery and drug development. Finally, further research could be conducted to explore its potential uses in the synthesis of other compounds and its potential as a catalyst in the synthesis of polymers.

properties

IUPAC Name |

3-[1-(difluoromethyl)pyrazol-4-yl]-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N3/c1-11-4-2-3-7-5-12-13(6-7)8(9)10/h5-6,8,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEACVCPPKAPBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CN(N=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

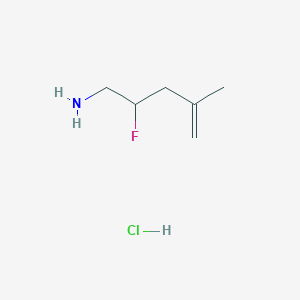

![3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492258.png)

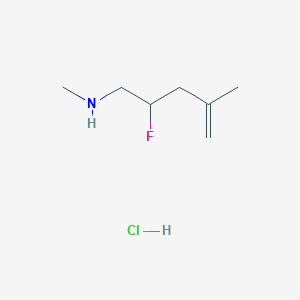

![[6-(2,2,2-Trifluoroethyl)pyrimidin-4-yl]methanamine](/img/structure/B1492261.png)

amine hydrochloride](/img/structure/B1492269.png)